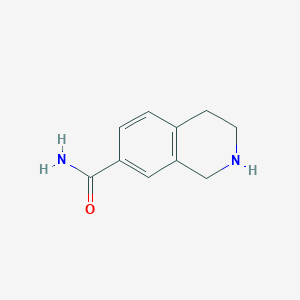

1,2,3,4-四氢异喹啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroisoquinoline analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity .

Synthesis Analysis

The structure-based design of 1,2,3,4-tetrahydroisoquinoline derivatives as selective DDR1 inhibitors has been reported . A series of these derivatives were designed as novel, selective DDR1 inhibitors in which a pyrimidinyl group was utilized as the potential hinge binding moiety .科学研究应用

- Application : 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide derivatives have been designed as selective DDR1 inhibitors. These compounds bind to DDR1 with high affinity and suppress its kinase activity. Notably, one representative compound (6j) demonstrated promising therapeutic effects in a bleomycin-induced mouse pulmonary fibrosis model .

- Discovery : A selective tetrahydroisoquinoline-7-carboxamide-based DDR1 inhibitor (7ae) tightly binds to DDR1 protein and potently inhibits its kinase function. The compound shows promise with a Kd value of 2.2 nM and an IC50 value of 6.6 nM .

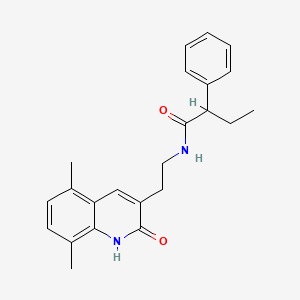

DDR1 Inhibition for Fibrosis and Cancer Therapeutics

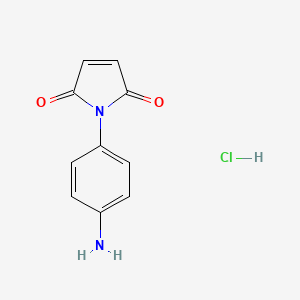

Anti-Inflammatory Drug Discovery

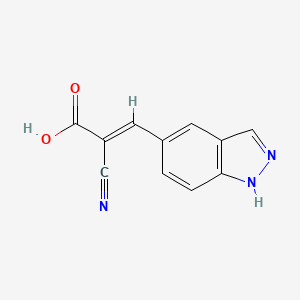

PA N Inhibition

作用机制

Target of Action

The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a transmembrane receptor tyrosine kinase that specifically recognizes fibrillar collagens as extracellular ligands . It plays a crucial role in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .

Mode of Action

The compound binds to DDR1 with a high affinity, as indicated by a Kd value of 4.7 nM . It suppresses the kinase activity of DDR1, as shown by an IC50 value of 9.4 nM . This inhibition prevents the formation of critical interactions with specific amino acids in the DDR1 protein .

Biochemical Pathways

The inhibition of DDR1 by 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide affects several biochemical pathways. For instance, it has been reported to alleviate bleomycin-induced lung inflammation and pulmonary fibrosis by blocking P38 mitogen-activated protein kinase (p38 MAPK) activation .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide’s action include the dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) release in mouse primary peritoneal macrophages . In addition, it exhibits promising in vivo anti-inflammatory effects in a LPS-induced mouse acute lung injury model .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCGMMLZFLMVGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-(aminomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2404957.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)

![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)

![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)

![3-[Formyl(methyl)amino]-N,2-dimethylpropanamide](/img/structure/B2404973.png)

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)

![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)